A Technical Guide to 5-Bromo-2-iodo-4-methylpyridine: A Key Building Block for Novel Therapeutics
A Technical Guide to 5-Bromo-2-iodo-4-methylpyridine: A Key Building Block for Novel Therapeutics
For Immediate Release
Shanghai, China – December 27, 2025 – 5-Bromo-2-iodo-4-methylpyridine, a halogenated pyridine derivative, is a critical building block for researchers and scientists in the field of drug discovery and development. Its unique structural features make it a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of kinase inhibitors for targeted therapies. This technical guide provides an in-depth overview of its properties, a detailed plausible synthesis protocol, and its applications in medicinal chemistry.
Core Molecular Data
5-Bromo-2-iodo-4-methylpyridine, also known as 5-Bromo-2-iodo-4-picoline, is identified by the CAS Number 941294-57-1 .[1] This compound is a solid at room temperature and is offered by various chemical suppliers with purities typically ranging from 95% to 98%.
Physicochemical and Spectroscopic Properties
A comprehensive summary of the key physicochemical properties of 5-Bromo-2-iodo-4-methylpyridine is presented in the table below. This data is essential for its handling, reaction setup, and purification.
| Property | Value |
| CAS Number | 941294-57-1 |
| Molecular Formula | C₆H₅BrIN |
| Molecular Weight | 297.92 g/mol |
| Boiling Point | 282.6 ± 35.0 °C at 760 mmHg |
| Density | 2.2 ± 0.1 g/cm³ |
| Flash Point | 124.7 ± 25.9 °C |
| LogP | 3.24 |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C |
| Index of Refraction | 1.646 |
Synthesis of 5-Bromo-2-iodo-4-methylpyridine
While a specific, published protocol for the synthesis of 5-Bromo-2-iodo-4-methylpyridine is not widely available, a plausible and detailed experimental protocol can be extrapolated from established methods for the synthesis of analogous halogenated pyridines, such as the Sandmeyer reaction on an aminopyridine precursor.
Experimental Protocol: Plausible Synthesis via Diazotization-Iodination
Objective: To synthesize 5-Bromo-2-iodo-4-methylpyridine from 2-Amino-5-bromo-4-methylpyridine.
Materials:
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2-Amino-5-bromo-4-methylpyridine
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Hydroiodic acid (HI, 48%)
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Sodium nitrite (NaNO₂)
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Ice
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Sodium hydroxide (NaOH) solution
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Sodium thiosulfate (Na₂S₂O₃) solution
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Dichloromethane (CH₂Cl₂)
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Anhydrous magnesium sulfate (MgSO₄)
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Magnetic stirrer and stir bar
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Round-bottom flask
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Dropping funnel
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Beakers
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Separatory funnel
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Rotary evaporator
Procedure:
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Diazotization:
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In a round-bottom flask, suspend 2-Amino-5-bromo-4-methylpyridine (1.0 eq) in a mixture of water and hydroiodic acid (excess) at 0-5 °C using an ice bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise via a dropping funnel, ensuring the temperature is maintained below 5 °C.
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Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
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Iodination:
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Gently warm the reaction mixture to room temperature and then heat to approximately 60-70 °C. The diazonium salt will decompose to yield the iodo-substituted pyridine, evidenced by the evolution of nitrogen gas.
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Maintain this temperature until gas evolution ceases.
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Work-up and Purification:
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Cool the reaction mixture to room temperature and neutralize with a cold aqueous solution of sodium hydroxide until the pH is approximately 7-8.
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Decolorize the mixture by adding a saturated aqueous solution of sodium thiosulfate.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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The crude 5-Bromo-2-iodo-4-methylpyridine can be further purified by column chromatography on silica gel or by recrystallization.
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Applications in Drug Discovery and Medicinal Chemistry
Halogenated pyridines are invaluable building blocks in medicinal chemistry due to their ability to undergo a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. 5-Bromo-2-iodo-4-methylpyridine is particularly useful as it possesses two distinct halogen atoms with differential reactivity.
The carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. This differential reactivity allows for selective, stepwise functionalization of the pyridine ring.
Role in Kinase Inhibitor Synthesis
Substituted pyridines are a common scaffold in the design of kinase inhibitors, which are a major class of targeted cancer therapies. These compounds often act by competing with ATP for binding to the kinase's active site. The pyridine core can form crucial hydrogen bonds with the hinge region of the kinase.
5-Bromo-2-iodo-4-methylpyridine can serve as a versatile starting material for the synthesis of various kinase inhibitors. For instance, the iodo group can be selectively coupled with a boronic acid or a terminal alkyne via a Suzuki or Sonogashira reaction, respectively. The remaining bromo group can then be further functionalized in a subsequent step to fine-tune the biological activity and pharmacokinetic properties of the molecule.
While specific drugs derived from this exact starting material are not prominently documented, its structural motifs are present in numerous kinase inhibitors targeting pathways such as those involving Polo-like kinase 4 (PLK4), Anaplastic Lymphoma Kinase (ALK), and others implicated in tumorigenesis.[2][3]
Visualizing Synthetic Utility
The following diagrams illustrate the logical workflow and key reactions where 5-Bromo-2-iodo-4-methylpyridine serves as a pivotal intermediate.
Caption: Synthetic workflow utilizing 5-Bromo-2-iodo-4-methylpyridine.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
